molecular formula C3F9P B1596662 Tris(trifluoromethyl)phosphine CAS No. 432-04-2

Tris(trifluoromethyl)phosphine

Cat. No.: B1596662
CAS No.: 432-04-2
M. Wt: 237.99 g/mol
InChI Key: MXLDRFIVBLWESA-UHFFFAOYSA-N
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Description

Tris(trifluoromethyl)phosphine is a compound with the formula C3F9P. It is a phosphine where the phosphorus atom is bonded to three trifluoromethyl groups .


Synthesis Analysis

Tris(perfluoroalkyl)phosphines, which are of interest as tunable alternatives to the carbon monoxide ligand, can be synthesized by the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound is used as a ligand in various reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.9915 . More detailed physical and chemical properties are not specified in the available resources .

Scientific Research Applications

1. Electrolyte Additive in High Voltage Lithium-Ion Batteries

Tris (pentafluorophenyl) phosphine (TPFPP) has been used as an electrolyte additive to enhance the cycling performance of high voltage lithium-ion batteries. It contributes to the formation of a protective film on the electrode surface, thereby improving the battery's overall performance (Xu et al., 2012).

2. Catalyst in Trifluoromethylation

A phosphine known as tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is utilized to catalyze trifluoromethylation using trifluoromethyltrimethylsilane. This process results in trifluoromethylated products from carbonyl compounds and imines with good to high yields (Matsukawa & Saijo, 2008).

3. Reduction of Peptide and Protein Disulfide Bonds

Tris(2-carboxyethyl)phosphine and its ester analogues are effective in reducing disulfide bonds in biochemical systems. They show higher reactivity compared to traditional reductants and can penetrate phospholipid bilayers rapidly, making them suitable for specific biological applications (Cline et al., 2004).

4. Coordination Chemistry and Catalysis

Tris(hydroxymethyl)phosphine, a water-soluble compound, has applications in coordination chemistry, specifically in catalysis and medicinal drug development. Its coordination chemistry with metals has shown promise in bleaching agents for pulps and in hydroformylation and hydrogenation processes (James & Lorenzini, 2010).

5. Synthesis of Tris(perfluoroalkyl)phosphines

Tris(perfluoroalkyl)phosphines are synthesized as tunable alternatives to the carbon monoxide ligand. They are produced through nucleophile-mediated reactions and have potential applications in coordination chemistry (Murphy-Jolly et al., 2005).

6. Investigation in Ion Chemistry

The ion chemistry of tris(trifluoromethyl)phosphine has been explored in studies involving ion cyclotron resonance. The research provided insights into the formation of phosphoranides and other ions, contributing to a better understanding of its electron affinity and reaction pathways (Kanawati & Wanczek, 2007).

Safety and Hazards

Tris(trifluoromethyl)phosphine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Avoid contact with skin and eyes, and wear protective clothing .

Mechanism of Action

Target of Action

Tris(trifluoromethyl)phosphine is an organophosphorus compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of this compound are the reactants in these organic reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific organic reactions it is involved in. As a catalyst, it can influence a wide range of reactions and thus potentially affect multiple pathways . .

Result of Action

The result of this compound’s action is the successful facilitation of the organic reactions it is involved in . This can lead to the production of desired compounds in these reactions. The molecular and cellular effects of its action would depend on the specific compounds produced in these reactions.

Properties

IUPAC Name

tris(trifluoromethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDRFIVBLWESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)P(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195780
Record name Phosphine, tris(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432-04-2
Record name Phosphine, tris(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, tris(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tris(trifluoromethyl)phosphine

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